Cas no 105356-90-9 (4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone is a quinazoline-derived compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a quinazoline core substituted with amino, hydroxy, and methoxy functional groups, along with a piperazinyl-tetrahydrofuran carboxamide moiety, which may enhance binding affinity and selectivity in biological systems. The presence of multiple heterocyclic and polar groups suggests utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound's well-defined molecular architecture offers opportunities for further derivatization, making it a valuable scaffold for drug discovery and development efforts. Its physicochemical properties may also contribute to improved solubility and pharmacokinetic profiles in therapeutic applications.
4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone structure
105356-90-9 structure
商品名:4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone
CAS番号:105356-90-9
MF:C18H23N5O4
メガワット:373.40632
CID:1059205
PubChem ID:136264171

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone 化学的及び物理的性質

名前と識別子

    • [4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
    • 4-(4-AMINO-7-HYDROXY-6-METHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL](TETRAHYDRO-2-FURANYL)METHANONE
    • 4-amino-6-methoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-7-one
    • 0WF0NM23D2
    • [4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
    • Q27237306
    • Terazosin hydrochloride dihydrate impurity H [EP]
    • 1-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine
    • TERAZOSIN HYDROCHLORIDE DIHYDRATE IMPURITY H [EP IMPURITY]
    • DB-290456
    • UNII-0WF0NM23D2
    • 1-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine
    • Methanone, (4-(4-amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl)(tetrahydro-2-furanyl)-
    • 105356-90-9
    • 7-O-Desmethyl terazosin
    • (4-(4-Amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
    • 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone
    • インチ: InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)
    • InChIKey: SGNJMTXWORLPPM-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O

計算された属性

  • せいみつぶんしりょう: 373.17500423g/mol
  • どういたいしつりょう: 373.17500423g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 114Ų

じっけんとくせい

  • 密度みつど: 1.408±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.15 g/l)(25ºC)、

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone セキュリティ情報

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A611460-75mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
105356-90-9
75mg
$ 12800.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-479934-10mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone-d8,
105356-90-9
10mg
¥82731.00 2023-09-05
TRC
A611460-10mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
105356-90-9
10mg
$ 5385.00 2022-06-08
TRC
A611460-50mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
105356-90-9
50mg
$ 8785.00 2022-06-08
TRC
A611460-25mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone
105356-90-9
25mg
$ 6515.00 2022-06-08
SHENG KE LU SI SHENG WU JI SHU
sc-479933-10mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone,
105356-90-9
10mg
¥72690.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-479933-10 mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone,
105356-90-9
10mg
¥72,690.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-479934-10 mg
[4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)methanone-d8,
105356-90-9
10mg
¥82,731.00 2023-07-11

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone 関連文献

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanoneに関する追加情報

Comprehensive Overview of 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone (CAS No. 105356-90-9)

4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone, with the CAS number 105356-90-9, is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a quinazoline core, a piperazine ring, and a tetrahydrofuran moiety, making it a subject of interest for its potential applications in drug discovery and development. Researchers are particularly intrigued by its bioactive properties, which may contribute to its role in modulating specific biological pathways.

The compound's chemical name and CAS registry number are frequently searched in academic databases and patent literature, reflecting its relevance in modern medicinal chemistry. Its structural complexity and functional groups, such as the amino, hydroxy, and methoxy substituents, suggest potential interactions with enzymes or receptors. This aligns with current trends in targeted therapy and precision medicine, where molecules like this are explored for their selective activity. The integration of computational chemistry and AI-driven drug design has further accelerated studies on such compounds, addressing common queries about their synthesis routes and structure-activity relationships (SAR).

In recent years, the demand for novel heterocyclic compounds has surged, driven by the need for innovative treatments in areas like oncology and neurological disorders. 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone is often discussed in forums focusing on small-molecule inhibitors and kinase modulation, topics highly searched in scientific communities. Its solubility, stability, and pharmacokinetic profile are also critical points of investigation, as these factors determine its viability as a lead compound.

From a synthetic perspective, the compound's multi-step preparation involves advanced techniques like microwave-assisted synthesis and catalyzed coupling reactions, which are frequently referenced in organic chemistry publications. The quinazoline scaffold itself is a hotspot in drug design, known for its presence in FDA-approved drugs. This connection to blockbuster pharmaceuticals elevates the interest in derivatives like CAS 105356-90-9, especially when users search for next-generation therapeutics or repurposing existing scaffolds.

Environmental and green chemistry considerations are another angle tied to this compound. Researchers are increasingly exploring sustainable synthesis methods to reduce waste and energy consumption, a topic trending in academic searches. The piperazine-tetrahydrofuran hybrid structure also opens discussions on molecular flexibility and conformational analysis, which are pivotal in understanding drug-receptor interactions. These aspects are often highlighted in webinars and conference proceedings, making the compound a recurring subject in professional networks.

In summary, 4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone (CAS 105356-90-9) represents a compelling case study in the intersection of medicinal chemistry, computational biology, and sustainable science. Its multifaceted applications and alignment with contemporary research trends ensure its continued prominence in both literature and laboratory investigations.

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